Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate
Description
5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester is a complex organic compound with a pyrimidine core structure
Properties
CAS No. |
356533-99-8 |
|---|---|
Molecular Formula |
C18H21N3O5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2-phenylpyrimidin-1-yl]acetate |
InChI |
InChI=1S/C18H21N3O5/c1-18(2,3)26-17(24)20-13-10-19-15(12-8-6-5-7-9-12)21(16(13)23)11-14(22)25-4/h5-10H,11H2,1-4H3,(H,20,24) |
InChI Key |
VXMQCWYSASHCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N(C1=O)CC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Phenylpyrimidin-1(6H)-one derivatives : The pyrimidine ring with a phenyl group at C-2 and a keto group at C-6.
- Boc-protected amino precursors : The amino group at C-5 is introduced or protected using tert-butoxycarbonyl reagents.
- Methyl acetate moiety : Introduced via esterification or alkylation at the N-1 position.
Stepwise Synthetic Procedure
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Pyrimidine core synthesis | Condensation of appropriate amidines with β-dicarbonyl compounds or equivalents | Forms 2-phenyl-6-oxo-pyrimidin-1(6H)-one |
| 2 | Amino group introduction | Amination at C-5 position followed by Boc protection with di-tert-butyl dicarbonate (Boc2O) | Protects amino group as Boc-carbamate |
| 3 | N-1 substitution with acetate | Alkylation or esterification using methyl bromoacetate or methyl chloroacetate under basic conditions (e.g., potassium tert-butoxide) | Introduces methyl acetate at N-1 position |
Example from Patent Literature
A patent (WO2013186792A2) describes a process involving treatment of pyrimidinone derivatives with potassium tert-butoxide in polar aprotic solvents at temperatures between -10°C to 60°C to achieve selective alkylation at the N-1 position with methyl acetate groups. The Boc protection is introduced prior to or after this step depending on the synthetic sequence. The Boc deprotection is carried out using suitable acids or Boc-deprotecting agents in solvents like dichloromethane or acetonitrile.
Reaction Conditions and Catalysts
- Bases: Potassium tert-butoxide is frequently used to deprotonate the N-1 position and facilitate nucleophilic substitution.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetone are preferred for solubility and reaction control.
- Temperature: Reactions are typically conducted at low to moderate temperatures (-10°C to 35°C) to avoid side reactions.
- Catalysts: Acid catalysts such as sulfuric acid or thionyl chloride are employed in esterification steps when starting from carboxylic acids.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Column Chromatography: Employed for purification using solvent mixtures like hexane/ethyl acetate.
- Spectroscopic Characterization:
- [^1H NMR](pplx://action/followup): Characteristic singlets for Boc tert-butyl protons (~1.4 ppm), methyl acetate protons (~3.7 ppm), and aromatic protons (7.0-8.0 ppm).
- IR Spectroscopy: Bands for carbamate C=O (~1700 cm^-1), ester C=O (~1750 cm^-1), and N-H stretch (~3300 cm^-1).
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Pyrimidine core synthesis | Amidines + β-dicarbonyl compounds; reflux | 60-80 | Base scaffold formation |
| Amino group Boc protection | Boc2O, base (triethylamine), DCM solvent | 85-95 | Protects amino group for further reactions |
| N-1 Methyl acetate installation | Methyl bromoacetate, potassium tert-butoxide, DMF, 0-35°C | 70-90 | Selective alkylation at N-1 position |
Research Findings and Practical Considerations
- The Boc group is stable under the basic conditions used for N-1 alkylation, allowing sequential synthesis without premature deprotection.
- Potassium tert-butoxide is preferred due to its strong basicity and solubility in aprotic solvents, ensuring high conversion rates.
- Reaction temperature control is critical to minimize side reactions such as over-alkylation or decomposition.
- Purification by column chromatography is effective due to the distinct polarity differences between starting materials, intermediates, and final product.
- The methyl acetate substituent enhances solubility and can serve as a handle for further chemical modifications.
Chemical Reactions Analysis
Types of Reactions
5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, Toluene, Ethylbenzene, Xylene (BTEX): Volatile organic compounds with similar aromatic structures.
Uniqueness
5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester is unique due to its specific functional groups and the combination of a pyrimidine core with a phenylacetic acid ester. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Biological Activity
Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate, with the CAS number 957135-12-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H27N3O5
- Molecular Weight : 341.4 g/mol
- Purity : ≥ 97%
The compound is characterized by the presence of a pyrimidine ring and a tert-butoxycarbonyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antineoplastic Activity : Some derivatives have shown promising results against cancer cell lines.
- Antimicrobial Properties : The compound may possess antimicrobial effects, as indicated by structural analogs.
- Enzyme Inhibition : Potential inhibition of enzymes related to cancer progression and microbial resistance.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The pyrimidine moiety may interact with specific receptors or enzymes in cancer cells.
- The tert-butoxycarbonyl group could enhance solubility and bioavailability, facilitating better interaction with biological targets.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of pyrimidine derivatives found that several compounds exhibited significant cytotoxicity against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer). The most potent compounds had EC50 values in the low micromolar range, indicating effective growth inhibition compared to control treatments .
Case Study 2: Antimicrobial Effects
Research on related compounds has demonstrated antimicrobial activity against a range of pathogens. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. Some compounds achieved minimum inhibitory concentrations (MICs) below 10 µg/mL, suggesting strong antimicrobial potential .
Data Table: Summary of Biological Activities
| Activity Type | Description | EC50/MIC Values |
|---|---|---|
| Anticancer | Cytotoxicity in TK-10 and HT-29 cells | EC50 ~ 1.0 µM |
| Antimicrobial | Inhibition of bacterial growth | MIC < 10 µg/mL |
| Enzyme Inhibition | Potential inhibition of specific enzymes | Not yet quantified |
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolves stereochemical ambiguities; similar pyrimidine derivatives have been characterized via single-crystal diffraction ().
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₇H₁₉N₃O₅) with <2 ppm error ().
What strategies are recommended for analyzing and mitigating contradictions in biological activity data for this compound?
Q. Basic
- In vitro assays : Test against target enzymes (e.g., kinases, proteases) with positive/negative controls. Structural analogs in show activity modulation via amino and carbonyl groups.
- Dose-response curves : Establish EC₅₀/IC₅₀ values to validate potency.
Q. Advanced
- Structure-activity relationship (SAR) : Modify the phenyl or Boc group to assess their roles in binding ().
- Molecular docking : Use software like AutoDock to simulate interactions with biological targets (e.g., neurotransmitter receptors mentioned in ).
How should researchers approach purification challenges, particularly in separating closely related pyrimidine derivatives?
Q. Basic
Q. Advanced
- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column temperature (25–40°C) for high-resolution separation ().
- Ion-exchange resins : Separate charged derivatives (e.g., deprotected amines) using Dowex® 50WX4 ().
What are the best practices for Boc-group manipulation during synthesis, and how can alternative protecting groups improve efficiency?
Q. Basic
Q. Advanced
- Alternative groups : Consider Fmoc (fluorenylmethyloxycarbonyl) for orthogonality in solid-phase synthesis.
- Microwave-assisted deprotection : Reduce reaction time from hours to minutes (e.g., 50°C, 30 min in TFA/DCM) ().
What mechanistic insights exist for key reactions involving this compound, and how can kinetic studies enhance understanding?
Q. Advanced
- Nucleophilic substitution : Monitor via ¹H NMR to track intermediates (e.g., tert-butyl carbamate formation in ).
- Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., D₂O) to identify rate-limiting steps in hydrolysis.
- DFT calculations : Model transition states for cyclization steps (analogous to pyridazine reactions in ).
How can researchers design experiments to explore the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
